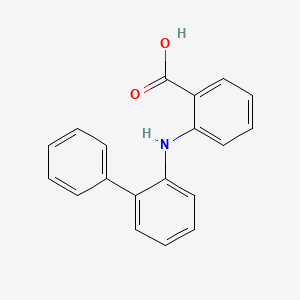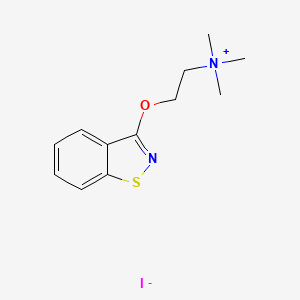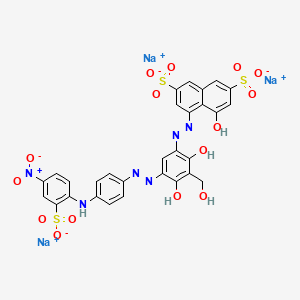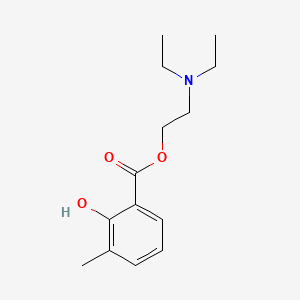
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that includes a benzoic acid core substituted with hydroxy, methyl, and diethylaminoethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-3-methylbenzoic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The hydroxy and methyl groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a diethylaminoethyl ester group.
Ethyl 2-hydroxybenzoate:
Methyl 2-hydroxybenzoate:
Uniqueness
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is unique due to the presence of the diethylaminoethyl ester group, which can impart different chemical and biological properties compared to its simpler ester analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
78330-01-5 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16/h6-8,16H,4-5,9-10H2,1-3H3 |
Clave InChI |
LQZCUXMVYRJPOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)

![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
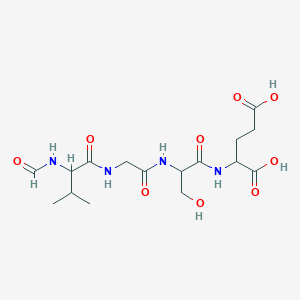

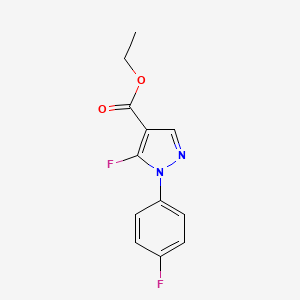
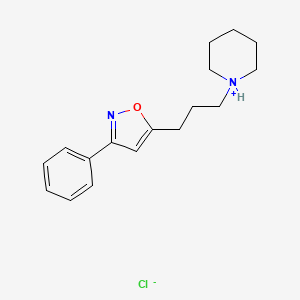
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
